7-Hydroxymitragynine is a natural alkaloid found in the leaves of the Mitragyna speciosa tree, commonly known as kratom. [] It is a metabolite of mitragynine, another alkaloid present in kratom, and is known to be more potent in its pharmacological activity. [, ] 7-Hydroxymitragynine has gained scientific interest due to its opioid-like properties and potential therapeutic applications, particularly in the field of pain management. [, , ]
Synthesis Analysis
In vivo conversion: 7-Hydroxymitragynine is naturally produced as a metabolite of mitragynine in the body, primarily via cytochrome P450 3A (CYP3A) enzymes. [, ]
In vitro enzymatic conversion: 7-Hydroxymitragynine can be synthesized in vitro using liver microsomes or recombinant CYP3A enzymes, facilitating the study of its pharmacological properties. []
Chemical synthesis: Total synthesis of 7-hydroxymitragynine has been achieved using a combination of organic chemical reactions, opening up avenues for exploring its structure-activity relationships and developing potential analogs. []
Molecular Structure Analysis
Oxidation: 7-Hydroxymitragynine can be further oxidized to form other metabolites, such as mitragynine pseudoindoxyl, which has a distinct pharmacological profile. []
Hydrolysis: Under certain conditions, 7-hydroxymitragynine can undergo hydrolysis, particularly at the ester group. []
Degradation: 7-Hydroxymitragynine exhibits instability under certain conditions, particularly at high temperatures and acidic pH, leading to its degradation. []
Mechanism of Action
7-Hydroxymitragynine primarily exerts its effects by interacting with opioid receptors, particularly the µ-opioid receptor. [, , , ] It acts as a partial agonist at the µ-opioid receptor, meaning it activates the receptor but with lower efficacy compared to full agonists like morphine. [, ] This partial agonism at the µ-opioid receptor contributes to its analgesic effects and potential for reducing opioid withdrawal symptoms. [, ]
Additionally, 7-hydroxymitragynine exhibits antagonistic activity at the κ- and δ-opioid receptors. [, ] This complex interplay with multiple opioid receptors may contribute to its unique pharmacological profile and potential for therapeutic applications.
Physical and Chemical Properties Analysis
Solubility: 7-Hydroxymitragynine exhibits moderate solubility in organic solvents like chloroform but is less soluble in water. []
Stability: 7-Hydroxymitragynine is relatively unstable and susceptible to degradation, particularly under high temperatures and acidic pH conditions. []
Plasma protein binding: 7-Hydroxymitragynine exhibits high plasma protein binding, exceeding 90%, which influences its distribution and elimination from the body. []
Applications
Pain Management: 7-Hydroxymitragynine has shown potent analgesic effects in animal models, demonstrating its potential for pain relief. [, , , , , ]
Mitigation of Opioid Withdrawal Symptoms: Studies have suggested that 7-hydroxymitragynine might aid in reducing opioid withdrawal symptoms due to its interaction with opioid receptors. [, , , ]
Future Directions
Clinical Trials: Conducting well-designed clinical trials to evaluate the efficacy and safety of 7-hydroxymitragynine in humans for pain management and treatment of opioid withdrawal symptoms. [, , ]
Structure-Activity Relationship Studies: Exploring the structure-activity relationships of 7-hydroxymitragynine to develop analogs with enhanced therapeutic properties and reduced side effects. [, , ]
Mechanism of Action: Further investigating the detailed molecular mechanisms underlying its interaction with opioid receptors and other potential targets. []
Pharmacokinetic and Pharmacodynamic Studies: Conducting comprehensive pharmacokinetic and pharmacodynamic studies in humans to understand its absorption, distribution, metabolism, and elimination. [, ]
Long-term Effects: Investigating the long-term effects of 7-hydroxymitragynine use in humans, including its potential for tolerance, dependence, and other adverse effects. []
Related Compounds
Mitragynine
Compound Description: Mitragynine is the most abundant indole alkaloid found in the Mitragyna speciosa plant (kratom) []. It acts as a partial agonist at the μ-opioid receptor, exhibiting lower affinity and efficacy compared to 7-hydroxymitragynine [, ]. Mitragynine also interacts with other receptors, including α2-adrenergic receptors and 5-HT2A receptors [].
Relevance: Mitragynine is the metabolic precursor of 7-hydroxymitragynine. Studies have shown that cytochrome P450 3A (CYP3A) enzymes, specifically the CYP3A4 isoform, mediate the conversion of mitragynine to 7-hydroxymitragynine in both human and mouse liver preparations []. This metabolic transformation is crucial for understanding the analgesic effects of mitragynine, as 7-hydroxymitragynine exhibits significantly higher potency at the μ-opioid receptor.
Paynantheine
Compound Description: Paynantheine is an indole alkaloid found in Mitragyna speciosa with a lower affinity for the μ-opioid receptor compared to mitragynine and 7-hydroxymitragynine []. It is considered a promising starting point for developing opioids with a wider therapeutic window and reduced abuse potential [].
Relevance: Paynantheine, along with speciogynine, represents a class of kratom alkaloids with reduced μ-opioid receptor potency compared to 7-hydroxymitragynine. Research suggests that paynantheine exhibits aversion in conditioned place preference paradigms and might possess a safer profile compared to traditional opioids [].
Speciogynine
Compound Description: Speciogynine is a diastereomer of mitragynine, meaning they share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms []. It is found in Mitragyna speciosa and exhibits a lower potency at the μ-opioid receptor compared to 7-hydroxymitragynine [].
Relevance: Like paynantheine, speciogynine is being investigated for its potential in developing novel opioid treatments with fewer side effects than 7-hydroxymitragynine []. Its reduced μ-opioid receptor activity makes it a promising candidate for further exploration.
Speciociliatine
Compound Description: Speciociliatine, another diastereomer of mitragynine, is found in Mitragyna speciosa and displays a lower potency at the μ-opioid receptor compared to 7-hydroxymitragynine []. It is considered relatively safe, showing promising antioxidant and DNA protective properties [].
Relevance: Speciociliatine is another example of a kratom alkaloid with a potentially safer profile than traditional opioids like morphine []. Its structural similarity to mitragynine and 7-hydroxymitragynine, but with reduced μ-opioid receptor activity, makes it a valuable target for developing novel pain relievers.
7-Hydroxypaynantheine
Compound Description: 7-Hydroxypaynantheine is a derivative of paynantheine, synthesized to investigate its potential as a therapeutic agent []. It exhibits a higher affinity for the δ-opioid receptor (δOR) compared to the μ-opioid receptor, showing promise for treating alcohol use disorder.
Relevance: 7-Hydroxypaynantheine demonstrates that structural modifications of kratom alkaloids can alter receptor selectivity and potentially reduce undesirable side effects associated with 7-hydroxymitragynine, such as abuse potential [].
7-Hydroxyspeciogynine
Compound Description: 7-Hydroxyspeciogynine, a derivative of speciogynine, is another synthetic kratom-derived opioid designed for potential therapeutic applications []. It displays high potency at the δOR while exhibiting limited affinity for the µOR, making it a promising candidate for treating alcohol use disorder.
Mitragynine Pseudoindoxyl
Compound Description: Mitragynine pseudoindoxyl is a metabolite of mitragynine formed via a CYP3A-mediated skeletal rearrangement []. It exhibits a complex pharmacological profile, acting as a mu opioid receptor agonist and a delta-kappa opioid receptor antagonist. This unique activity profile makes mitragynine pseudoindoxyl a potentially interesting compound for pain management with reduced side effects.
3-Dehydromitragynine
Compound Description: 3-Dehydromitragynine is a potentially toxic metabolite formed through the non-CYP oxidation of mitragynine [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one is a natural product found in Polygonum patulum, Persicaria ferruginea, and Persicaria senegalensis with data available.
Flavokawain C is a member of chalcones. 2',4-Dihydroxy-4',6'-dimethoxychalcone is a natural product found in Humulus lupulus, Piper methysticum, and other organisms with data available.